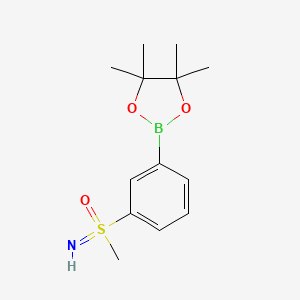
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable aryl halide. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound would likely follow similar synthetic routes but with optimizations for large-scale reactions. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The aryl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological studies.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane depends on its application:
In Organic Synthesis: Acts as a boron source in cross-coupling reactions, where the boron atom forms a transient complex with the catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: The exact mechanism would depend on the specific biological target and pathway involved.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the S-methylsulfonimidoyl group.
Boronic Esters: A broad class of compounds with similar reactivity.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-(S-methylsulfonimidoyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the S-methylsulfonimidoyl group, which can impart different reactivity and properties compared to other boron-containing compounds.
属性
分子式 |
C13H20BNO3S |
|---|---|
分子量 |
281.2 g/mol |
IUPAC 名称 |
imino-methyl-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-6-8-11(9-10)19(5,15)16/h6-9,15H,1-5H3 |
InChI 键 |
JDSQEEKTPXIYAT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


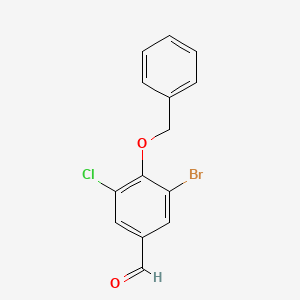
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
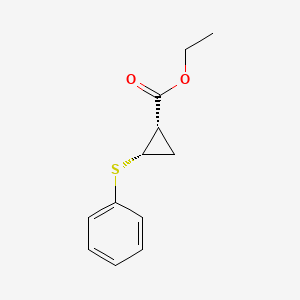

![7-Methoxy-1H-pyrazolo[4,3-C]pyridine-6-carbonitrile](/img/structure/B14016875.png)
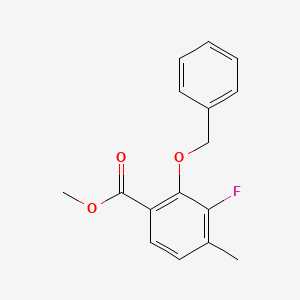
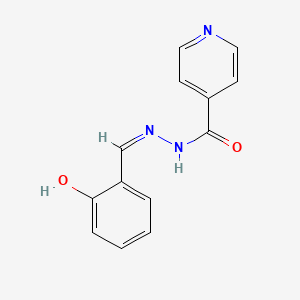

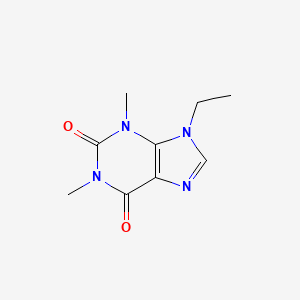
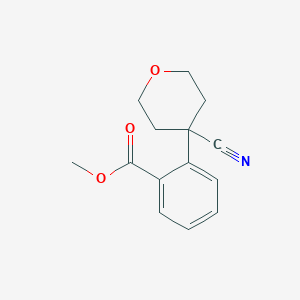
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
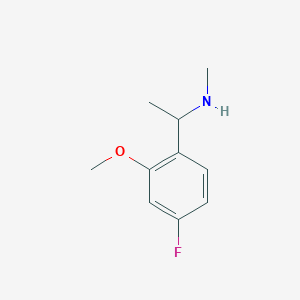
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
